ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate
CAS No.:
Cat. No.: VC17921191
Molecular Formula: C24H25NO5S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO5S |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-4-hydroxy-5-[(5-methylfuran-2-yl)methylidene]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C24H25NO5S/c1-6-29-23(28)19-20(26)18(13-17-12-7-14(2)30-17)31-22(19)25-21(27)15-8-10-16(11-9-15)24(3,4)5/h7-13,26H,6H2,1-5H3/b18-13-,25-22? |
| Standard InChI Key | GACJXDNLTDMGGE-OQYABBNDSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C)/SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC2=CC=C(O2)C)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O |
Introduction
Potential Applications
Given its structural complexity, this compound likely belongs to a class of molecules studied for their biological or pharmacological properties. Compounds with similar frameworks are often investigated for:
-
Anticancer activity: Aromatic and heterocyclic structures can interact with biological targets like enzymes or DNA.
-
Anti-inflammatory properties: Amide and ester groups can contribute to bioactivity by modulating enzyme inhibition.
-
Material science: Thiophene derivatives are known for their applications in organic electronics due to their conjugated systems.
Synthesis
The synthesis of such compounds typically involves:
-
Formation of the thiophene core through cyclization reactions involving sulfur-containing precursors.
-
Introduction of the benzoyl group via acylation reactions, often using reagents like benzoyl chloride.
-
Addition of the furan moiety through aldol condensation or Wittig-type reactions to establish the (5Z)-configuration.
Analytical Characterization
To confirm its structure, researchers would use:
-
NMR spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.
-
Mass spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
IR spectroscopy: To detect functional groups like esters, amides, and aromatic rings.
Challenges in Research
Studying such compounds involves challenges like:
-
Ensuring stereochemical purity (Z-isomer).
-
Overcoming synthetic difficulties due to steric hindrance from bulky groups like tert-butyl.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume